3-Fluorochrysene
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties:
- The study by Banerjee et al. (2016) discusses the synthesis of regiospecifically fluorinated polycyclic aromatic hydrocarbons, including 3-Fluorochrysene. They describe a process involving Julia-Kocienski olefination and oxidative photocyclization, highlighting the impact of fluorine atom substitution on the molecular shape of these compounds.
Materials Science and Engineering:
- Research by Fei et al. (2015) explores the influence of backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes, which includes derivatives of 3-Fluorochrysene. They found that fluorination leads to increased polymer ionization potential and enhanced aggregation tendency in solution, suggesting potential applications in materials science, particularly in electronics.
Environmental and Greenhouse Gas Research:
- In the context of environmental science, Prakash et al. (2012) have studied the use of fluoroform (CF3H), a by-product from the manufacture of fluorocarbon-based materials, which includes the family of fluorochrysenes. Their research focuses on the direct nucleophilic trifluoromethylation using CF3H, which has implications in reducing greenhouse gas emissions from industrial processes involving fluorinated compounds.
Analytical and Environmental Chemistry:
- The study by Lutnaes et al. (2005) offers a detailed characterization of monofluorinated polycyclic aromatic compounds, including 3-Fluorochrysene, using NMR spectroscopy. This research is significant for understanding the physicochemical properties of these compounds, which is crucial in analytical and environmental chemistry.
Organic Chemistry and Fluorine Chemistry:
- Research by Amii & Uneyama (2009) covers the broader field of C-F bond activation in organic synthesis, which is relevant to the synthesis and modification of compounds like 3-Fluorochrysene. This research provides insight into the methods and applications of fluoroorganic compounds in various chemical industries.
properties
IUPAC Name |
3-fluorochrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIBVBFEZPCUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631463 | |
Record name | 3-Fluorochrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorochrysene | |
CAS RN |
36288-22-9 | |
Record name | 3-Fluorochrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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